![molecular formula C9H11N3 B1322616 1H-Pyrrolo[2,3-c]pyridine-3-ethanamine CAS No. 933736-82-4](/img/structure/B1322616.png)

1H-Pyrrolo[2,3-c]pyridine-3-ethanamine

Overview

Description

1H-Pyrrolo[2,3-c]pyridine-3-ethanamine is a heterocyclic compound . It is a unique chemical with the molecular formula C9H11N3 . It is used in the field of medicinal chemistry for the development of new therapeutic agents .

Synthesis Analysis

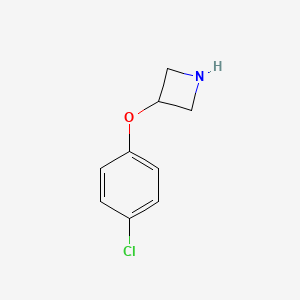

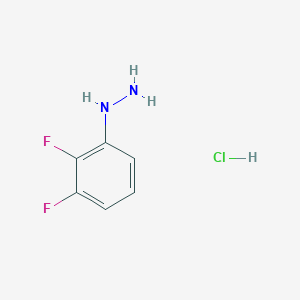

The synthesis of 1H-Pyrrolo[2,3-c]pyridine derivatives has been reported in several studies . For instance, a new series of 1H-Pyrrolo[2,3-c]pyridine derivatives were designed and synthesized as colchicine-binding site inhibitors .Molecular Structure Analysis

The molecular structure of 1H-Pyrrolo[2,3-c]pyridine-3-ethanamine consists of a pyrrolopyridine core with an ethanamine substituent . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

1H-Pyrrolo[2,3-c]pyridine-3-ethanamine can undergo various chemical reactions. For example, it can participate in palladium-catalyzed tandem reactions .Scientific Research Applications

DNA Binding and Nuclease Activity

1H-Pyrrolo[2,3-c]pyridine-3-ethanamine derivatives have shown potential in DNA binding and nuclease activities. A study by Kumar et al. (2012) synthesized Cu(II) complexes with tridentate ligands, including derivatives of 1H-Pyrrolo[2,3-c]pyridine-3-ethanamine, demonstrating DNA binding properties and minor structural changes in calf thymus DNA. These complexes also exhibited low toxicity for different cancer cell lines, suggesting their potential in therapeutic applications (Kumar et al., 2012).

Chemical Synthesis and Reactivity

Herbert and Wibberley (1969) explored various synthetic routes for 1H-Pyrrolo[2,3-b]pyridines, including derivatives of 1H-Pyrrolo[2,3-c]pyridine-3-ethanamine. This study provided insights into the reactivity of these compounds, including their behavior in nitration, bromination, and other reactions (Herbert & Wibberley, 1969).

Catalysis and Organic Synthesis

Yang et al. (2015) conducted a study on the base-promoted transannulation of heterocyclic enamines, including 1H-Pyrrolo[2,3-c]pyridine derivatives. This research offered a new method for synthesizing structurally diverse fused pyridines and pyrroles with excellent regio- and stereoselectivity (Yang et al., 2015).

Structural Analysis and Material Science

Chiaroni et al. (1994) reported on the synthesis and structural characterization of a compound derived from 1H-Pyrrolo[2,3-c]pyridine. The study highlighted its molecular structure and potential applications in material science, particularly in the formation of novel molecular structures (Chiaroni et al., 1994).

Photoinduced Tautomerization

Kyrychenko et al. (1999) explored the role of ground state structure in photoinduced tautomerization in bifunctional proton donor−acceptor molecules, including 1H-Pyrrolo[2,3-c]pyridine derivatives. This research contributes to understanding the photochemical properties of these compounds, which can be relevant in the development of light-responsive materials (Kyrychenko et al., 1999).

Safety And Hazards

properties

IUPAC Name |

2-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c10-3-1-7-5-12-9-6-11-4-2-8(7)9/h2,4-6,12H,1,3,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIAWRBWIQJKHNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C(=CN2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20627399 | |

| Record name | 2-(1H-Pyrrolo[2,3-c]pyridin-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanamine | |

CAS RN |

933736-82-4 | |

| Record name | 2-(1H-Pyrrolo[2,3-c]pyridin-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

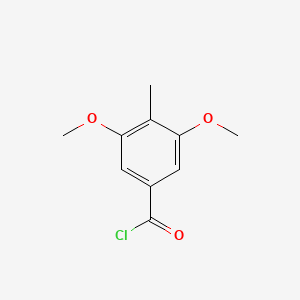

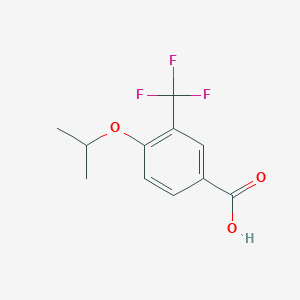

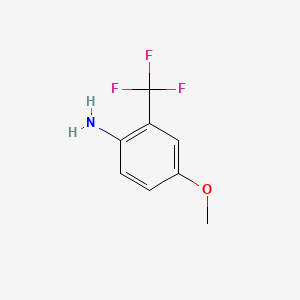

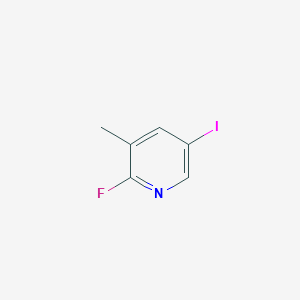

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Fluorophenyl)methyl]aniline](/img/structure/B1322542.png)

![3-nitro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B1322550.png)

![6-Fluoro-3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1322552.png)

![4,7-Dichloropyrido[2,3-d]pyrimidine](/img/structure/B1322554.png)

![3H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B1322557.png)